molecular formula C14H14N2O4 B2841125 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid CAS No. 2415472-97-6

3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid

Cat. No.: B2841125
CAS No.: 2415472-97-6
M. Wt: 274.276
InChI Key: QMMSWXDNAUQKFH-UHFFFAOYSA-N
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Description

3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid is an organic compound that features a pyrazine ring substituted with a benzyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid typically involves the condensation of benzylamine with a suitable pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the pyrazine ring. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, hydroxylated compounds, and reduced amine derivatives.

Scientific Research Applications

3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)butanoic acid
  • 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)pentanoic acid
  • 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)hexanoic acid

Uniqueness

3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a benzyl group and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-benzyl-2,3-dioxopyrazin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-12(18)6-7-15-8-9-16(14(20)13(15)19)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMSWXDNAUQKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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